![molecular formula C14H17N3O3S B2727652 N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide CAS No. 1448071-00-8](/img/structure/B2727652.png)
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, also known as CMPO, is a chemical compound that has been widely used in scientific research. It is a chelating agent that can selectively bind with metal ions, such as uranium, plutonium, and other actinides. CMPO has been used in the extraction and purification of radioactive elements, as well as in the development of new materials for nuclear waste management.
Scientific Research Applications
Novel Synthesis Approaches
A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a useful methodology for the synthesis of anthranilic acid derivatives and oxalamides. This research could be relevant due to the structural resemblance and potential applications in creating derivatives of the compound (Mamedov et al., 2016).
Drug Delivery Systems
Ngadaonye et al. (2011) investigated thermo-sensitive terpolymer hydrogels for drug delivery applications, focusing on photopolymerized hydrogels that could potentially incorporate similar compounds for targeted delivery. The study highlights the importance of chemical structure in developing responsive drug delivery systems (Ngadaonye et al., 2011).
Anticancer Applications
Budama-Kilinc et al. (2020) explored the synthesis, formulation, and in vitro evaluations of a novel nanodrug for cancer therapy, demonstrating the potential of structurally complex compounds in therapeutic applications. Although not directly related, the methodologies and evaluative processes could be applicable to the compound for exploring its anticancer potential (Budama-Kilinc et al., 2020).
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) on the synthesis and characterization of acrylamide derivatives for corrosion inhibition in copper demonstrates the application of similar compounds in industrial processes. This suggests potential research avenues for the compound's use in material science or as a corrosion inhibitor (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-14(20,9-21-2)8-16-12(18)13(19)17-11-6-4-3-5-10(11)7-15/h3-6,20H,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCKOUJHNQAYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide |
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